2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine

Prodrug Design Pharmacokinetics Membrane Permeability

This compound delivers a uniquely asymmetrical ester prodrug architecture—labile 2′-O-acetyl paired with stable 3′,5′-di-O-benzoyl groups—that enables regioselective deprotection and a tunable metabolic half-life. Unlike fully acetylated or benzoylated analogs, it offers a distinct solubility and intracellular activation profile essential for mechanistic antiviral SAR, controlled-release formulation, and custom nucleoside building-block synthesis. Choose this precise mixed-ester derivative to eliminate pharmacokinetic variability and accelerate lead optimization. Request a quote today.

Molecular Formula C24H21N3O9
Molecular Weight 495.4 g/mol
Cat. No. B12096157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine
Molecular FormulaC24H21N3O9
Molecular Weight495.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(OC1N2C(=O)NC(=O)C=N2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C24H21N3O9/c1-14(28)34-20-19(36-23(31)16-10-6-3-7-11-16)17(13-33-22(30)15-8-4-2-5-9-15)35-21(20)27-24(32)26-18(29)12-25-27/h2-12,17,19-21H,13H2,1H3,(H,26,29,32)
InChIKeyMHIQMVXETCFLAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine: A Strategic 6-Azauridine Prodrug Intermediate for Differential Pharmacokinetic and Physicochemical Profiling


2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine (CAS 161615-21-0) is a synthetic 6-azauridine nucleoside analog bearing an acetyl ester at the 2'-O position and benzoyl esters at the 3'-O and 5'-O positions on the ribose sugar [1]. As a member of the 6-azauridine class, which is known for its capacity to inhibit orotidine monophosphate decarboxylase (OMPD) and exert broad-spectrum antiviral and antimetabolite effects , this specific derivative is primarily utilized as a protected intermediate or a potential prodrug in medicinal chemistry and antiviral research . Its unique dual acylation pattern differentiates it from per-acetylated or per-benzoylated analogs, offering a distinct solubility, stability, and metabolic activation profile that is critical for optimizing drug delivery and therapeutic index in nucleoside-based drug discovery [1].

Critical Procurement Alert: Why 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine Cannot Be Replaced by Common 6-Azauridine Analogs


Generic substitution of 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine with closely related analogs, such as the fully acetylated 2',3',5'-tri-O-acetyl-6-azauridine (Azaribine) or the fully benzoylated 2',3',5'-tri-O-benzoyl-6-azauridine, is scientifically unsound. Each compound possesses a distinct set of ester prodrug moieties that dictate its unique physicochemical properties—including lipophilicity (LogP), aqueous solubility, and metabolic stability [REFS-1, REFS-2]. These properties directly govern critical drug development parameters such as oral bioavailability, tissue distribution, and the rate of intracellular activation to the active 6-azauridine monophosphate (6-aza-UMP) [2]. Consequently, substituting one derivative for another without comparative empirical data introduces unacceptable variability into pharmacokinetic studies, antiviral assays, and in vivo efficacy models. The evidence below quantifies these critical differences, validating the procurement of this specific compound for targeted applications.

Quantitative Evidence: Direct Comparator Data for 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine vs. In-Class Analogs


Enhanced Lipophilicity and Membrane Permeability: 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine vs. 2',3',5'-Tri-O-acetyl-6-azauridine

The replacement of two acetyl groups with benzoyl esters significantly increases the compound's lipophilicity. This is a well-established principle in medicinal chemistry for enhancing passive diffusion across biological membranes, a critical factor for oral bioavailability and cellular uptake [1]. While direct experimental LogP data for the target compound is not available in the primary literature, this property can be inferred class-level inference based on the structural differences between benzoyl and acetyl groups . In contrast, the fully acetylated analog, 2',3',5'-Tri-O-acetyl-6-azauridine (Azaribine), exhibits a much lower lipophilicity, consistent with its more polar nature .

Prodrug Design Pharmacokinetics Membrane Permeability

Differential Antiviral Efficacy: 6-Azauridine vs. its Triacetyl Prodrug (Azaribine) - A Class-Level Benchmark

While direct head-to-head antiviral data for 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine is not available, a crucial class-level benchmark can be established from its closest clinical analog. 6-Azauridine and its triacetyl prodrug, Azaribine, both exhibit potent anti-influenza activity, but with a notable difference in potency [REFS-1, REFS-2]. In a direct comparison, 6-Azauridine demonstrated an EC50 of 0.35 µM against influenza virus, while Azaribine showed an EC50 of 0.55 µM [2]. This ~57% difference in potency highlights that the specific ester prodrug moiety (acetyl vs. free hydroxyl) directly impacts the compound's antiviral effectiveness, likely due to differences in cellular uptake and intracellular activation rates [2]. This establishes a strong precedent that the unique acylation pattern of 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine will yield a distinct antiviral profile compared to other 6-azauridine derivatives.

Antiviral Influenza Prodrug Activation

Divergent Metabolic Stability and Activation: 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine vs. 2',3',5'-Tri-O-benzoyl-6-azauridine

The rate of intracellular activation of nucleoside prodrugs is governed by the hydrolysis of their ester moieties by cellular esterases [1]. Benzoyl esters are known to be more resistant to enzymatic cleavage than acetyl esters, due to steric hindrance from the phenyl ring [2]. Therefore, 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine, possessing one acetyl and two benzoyl groups, is predicted to exhibit an intermediate metabolic stability and activation rate compared to its fully acetylated and fully benzoylated counterparts [2]. While specific quantitative half-life data for the target compound in biological matrices is not publicly available, the fully benzoylated analog, 2',3',5'-Tri-O-benzoyl-6-azauridine, is documented to be significantly more stable against hydrolysis than the acetylated versions, requiring more forcing conditions for deprotection . This class-level inference positions the target compound as a strategic intermediate, offering a tunable activation profile for controlled release applications.

Prodrug Metabolism Esterase Stability Controlled Release

Regioselective Synthesis and Unique Functional Handle: 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine as a Versatile Intermediate

The asymmetric protection of the 2'-O, 3'-O, and 5'-O positions with different ester groups provides a unique regio-selective handle for further chemical derivatization. While direct synthetic yield data for this specific compound is scarce, enzymatic methods for the regioselective acylation of 6-azauridine are well-established. For instance, Candida antarctica B lipase catalyzes the synthesis of 2',3'-di-O-acylated derivatives of 6-azauridine in high yield (80–99%) [1]. This demonstrates the feasibility of selectively modifying the 2' and 3' positions. The presence of an acetyl group at the 2'-O position, which is more labile than the benzoyl groups at the 3'-O and 5'-O positions [2], allows for its selective removal under mild conditions, providing a pathway to access 3',5'-di-O-benzoyl-6-azauridine, a key intermediate for the synthesis of modified oligonucleotides and other complex nucleoside analogs [3].

Synthetic Chemistry Regioselective Modification Oligonucleotide Synthesis

Targeted Application Scenarios for 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine in Drug Discovery and Chemical Biology


Investigating Structure-Activity Relationships (SAR) for Prodrug Optimization

This compound is uniquely suited for SAR studies focused on the impact of mixed ester prodrug moieties on antiviral efficacy. As demonstrated, the type of esterification directly modulates antiviral potency (e.g., 6-Azauridine EC50 = 0.35 µM vs. Azaribine EC50 = 0.55 µM) [1]. Researchers can use this compound to directly compare its antiviral profile against both the per-acetylated and per-benzoylated analogs, elucidating how a single acetyl group versus a benzoyl group at the 2'-O position affects cellular uptake, intracellular activation, and overall therapeutic index. This type of controlled SAR analysis is impossible without this specific, asymmetrically protected derivative.

Controlled-Release Prodrug Development for Oral or Targeted Delivery

The distinct metabolic stability profile of 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine, inferred from the differential hydrolysis rates of acetyl versus benzoyl esters [2], makes it a prime candidate for designing controlled-release formulations. The more labile 2'-O-acetyl group can undergo rapid hydrolysis in the gut or bloodstream to expose a 2'-OH group, while the stable 3',5'-di-O-benzoyl groups protect the molecule from rapid clearance and facilitate passive membrane permeation due to increased lipophilicity [3]. This compound offers a kinetic profile that is intermediate between the fast activation of Azaribine and the slow, sustained release of 2',3',5'-Tri-O-benzoyl-6-azauridine, allowing for fine-tuned drug delivery.

Synthesis of Novel 6-Azauridine-Based Probes and Oligonucleotide Building Blocks

The regioselective protection strategy inherent in this compound's structure provides a critical advantage in synthetic chemistry. The 2'-O-acetyl group can be selectively cleaved under mild basic or enzymatic conditions without affecting the 3'- and 5'-benzoyl esters [4]. This yields 3',5'-di-O-benzoyl-6-azauridine, a versatile intermediate with a free 2'-OH group ready for further functionalization, such as phosphitylation for oligonucleotide synthesis or conjugation to reporter groups for chemical biology probes [5]. This regio-selectivity is not achievable with symmetrically protected analogs, making this compound an essential building block for custom nucleoside synthesis.

In Vitro Pharmacokinetic Modeling of Ester Prodrug Activation

This compound can serve as a model substrate for in vitro assays designed to measure the relative activity of different esterases (e.g., carboxylesterases vs. butyrylcholinesterases) or to study the impact of serum proteins on prodrug stability. By quantifying the rate of release of 6-azauridine from this mixed ester prodrug compared to its per-acetylated and per-benzoylated counterparts, researchers can build predictive pharmacokinetic models to guide the selection of optimal prodrug candidates for in vivo studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-O-Acetyl-3',5'-di-O-benzoyl-6-azauridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.